Ethanesulfonic acid, 1-chloro-
Description
Significance of Organosulfonic Acids in Chemical Science
Organosulfonic acids, characterized by the general formula R−S(=O)2−OH where R is an organic group, are a cornerstone of organic chemistry. wikipedia.org Their strong acidic nature, often surpassing that of their carboxylic acid counterparts, makes them valuable as catalysts in a multitude of organic reactions. wikipedia.org For instance, methanesulfonic acid and p-toluenesulfonic acid are routinely used as acid catalysts soluble in organic solvents. wikipedia.org The polarity endowed by the sulfonic acid group can significantly enhance the water solubility of molecules, a property exploited in various applications, including the design of detergents and water-soluble catalysts. wikipedia.orgpreprints.org Furthermore, the sulfonate group is a key functional moiety in a wide array of compounds with diverse applications, ranging from synthetic intermediates and protecting groups to materials science and pharmaceuticals. acs.orgnih.gov
Overview of Halogenated Alkanesulfonic Acids in Research Contexts
The introduction of a halogen atom onto an alkanesulfonic acid backbone gives rise to halogenated alkanesulfonic acids, a class of compounds with modified reactivity and properties. pressbooks.pub The presence of the electronegative halogen atom can influence the acidity of the sulfonic acid and provide a reactive site for further chemical transformations. Research in this area has explored the synthesis and reactivity of these compounds. For example, the reactions of alkanes with halogens can produce halogenated hydrocarbons, which can then be converted to the corresponding sulfonic acids. pressbooks.pub Halogenated alkanesulfonic acids and their derivatives have been investigated for their potential applications in various fields, including their use as intermediates in the synthesis of more complex molecules. nih.govnih.gov
Scope of Research Focus on Chloroethanesulfonic Acid Systems
This article will specifically focus on the chemical compound ethanesulfonic acid, 1-chloro-. The subsequent sections will provide a detailed examination of its chemical and physical properties, methods for its synthesis, and its characteristic chemical reactions. The information presented is collated from a variety of research sources to provide a thorough and scientifically accurate account of this particular chloroethanesulfonic acid.
Structure
3D Structure
Properties
IUPAC Name |
1-chloroethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S/c1-2(3)7(4,5)6/h2H,1H3,(H,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHORZPMPPHTXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333692 | |
| Record name | Ethanesulfonic acid, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65558-97-6 | |
| Record name | Ethanesulfonic acid, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chloroethanesulfonic Acid Derivatives
Strategies for Carbon-Sulfur Bond Formation in Ethanesulfonic Acid Synthesis
The formation of the carbon-sulfur (C-S) bond is a foundational step in the synthesis of ethanesulfonic acid derivatives. Various methods have been developed to achieve this transformation, often serving as precursors to halogenated analogues.
One common industrial approach is the sulfonation of chloroethane . However, direct sulfonation methods can sometimes lead to a mixture of products. A more controlled method involves the reaction of a suitable ethyl precursor with a sulfur-containing reagent. For instance, the reaction of ethyl halides with sulfites, known as the Strecker sulfite (B76179) alkylation, is a well-established method for creating the C-S bond. researchgate.net
Recent advancements have focused on more efficient and environmentally benign catalytic systems. For example, copper has been shown to be an effective catalyst for the synthesis of sodium 2-chloroethanesulfonate from dichloroethane and sodium sulfite, achieving yields of up to 81%. researchgate.net The optimization of reaction conditions, such as solvent systems and catalyst loading, is crucial for maximizing yield and purity.
Furthermore, enzymatic pathways for C-S bond formation are an area of growing interest, offering high selectivity and milder reaction conditions, although their application to simple alkanesulfonic acids is still under exploration. nih.govnih.gov These biocatalytic approaches often involve the activation of sulfur, for instance from cysteine, and its subsequent transfer to a carbon-based substrate. nih.gov
Introduction of Halogen Functionality onto the Ethane (B1197151) Backbone
The introduction of a chlorine atom onto the ethane backbone is a key step in producing 1-chloroethanesulfonic acid. This can be achieved through various chlorination strategies.
Direct chlorination of ethanesulfonic acid or its salts can be challenging due to the potential for over-halogenation and lack of regioselectivity, which can result in di- and tri-halogenated byproducts. google.com A more controlled approach involves the use of a precursor that already contains the desired halogen. For example, 1-bromo-2-chloroethane (B52838) can be reacted with sodium sulfite to produce sodium 2-chloroethanesulfonate. chemicalbook.com
Another important precursor is 1-chloroethanesulfonyl chloride , which can be synthesized by reacting sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate) with a chlorinating agent like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF). cymitquimica.comcdnsciencepub.com This reaction effectively replaces the hydroxyl group with a chlorine atom. 1-Chloroethanesulfonyl chloride is a versatile intermediate that can be hydrolyzed to form 1-chloroethanesulfonic acid. cymitquimica.com
The choice of chlorinating agent and reaction conditions is critical to control the selectivity of the halogenation and to minimize the formation of unwanted byproducts. For instance, the use of trichloromethanesulfonyl chloride has been reported as a mild and efficient agent for the α-chlorination of aldehydes. organic-chemistry.org
Stereoselective Synthesis of Chloroethanesulfonic Acid Enantiomers and Diastereomers
The synthesis of specific enantiomers or diastereomers of 1-chloroethanesulfonic acid is important for applications where stereochemistry plays a crucial role. Achieving stereoselectivity often involves the use of chiral auxiliaries or catalysts.
While specific methods for the stereoselective synthesis of 1-chloroethanesulfonic acid are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied. For example, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as the introduction of the chlorine atom. google.com
Catalytic asymmetric methods, which employ a small amount of a chiral catalyst to generate a large amount of a single enantiomer, are a powerful tool in modern organic synthesis. For instance, organocatalysts have been successfully used for the direct enantioselective α-chlorination of aldehydes. organic-chemistry.org Similar strategies could potentially be adapted for the synthesis of chiral chloroethanesulfonic acid derivatives. The development of such stereoselective routes remains an active area of research. nih.gov
Development of High-Yielding and Scalable Synthetic Protocols for Chloroethanesulfonic Acid Precursors
The industrial demand for 1-chloroethanesulfonic acid and its derivatives necessitates the development of synthetic protocols that are not only high-yielding but also scalable and economically viable.
A key precursor, sodium 2-chloroethanesulfonate , can be synthesized on a large scale via the reaction of 1,2-dichloroethane (B1671644) with sodium sulfite. researchgate.netgoogle.com To improve efficiency and selectivity, this reaction is often carried out in an aqueous alcoholic solution with a surfactant. google.com The use of a copper catalyst has been shown to significantly improve the yield of this reaction. researchgate.net
Another important precursor, 2-chloroethanesulfonyl chloride , is synthesized from sodium isethionate and a chlorinating agent like thionyl chloride. cdnsciencepub.comgoogle.com Optimization of this process involves careful control of reaction temperature and the use of suitable solvents, such as N,N-dimethylformamide and dichloromethane, to achieve high yields. google.com
Recent research has focused on developing more sustainable and efficient processes. This includes the use of less hazardous reagents and solvents, as well as the development of continuous flow processes which can offer better control over reaction parameters and improved safety for large-scale production. rsc.org
Table 1: Comparison of Synthetic Routes to Sodium 2-chloroethanesulfonate
| Starting Materials | Catalyst/Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1,2-Dichloroethane, Sodium Sulfite | Copper | Water | 81% | researchgate.net |
| 1,2-Dichloroethane, Sodium Sulfite | Surfactant | Aqueous Alcohol | - | google.com |
This table is interactive. Click on the headers to sort the data.
Synthesis of Reference Standards for Analytical Research
The availability of high-purity reference standards is essential for the accurate analytical characterization of 1-chloroethanesulfonic acid and its derivatives. These standards are used to develop and validate analytical methods, such as chromatography and spectroscopy, for quality control and research purposes.
The synthesis of reference standards often involves the same chemical reactions used for bulk synthesis but is performed on a smaller scale with a focus on achieving the highest possible purity. Purification techniques such as recrystallization, distillation, and preparative chromatography are employed to isolate the target compound from any impurities.
For example, a highly pure sample of sodium 2-chloroethanesulfonate monohydrate can be prepared and used as a reference standard. chemicalbook.commerckmillipore.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Similarly, purified 2-chloroethanesulfonyl chloride serves as a standard for itself and as a starting material for the synthesis of other related standards. lookchem.comsigmaaldrich.comchemicalbook.com The purity of these standards is typically verified using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 2: Compound Names Mentioned in the Article
| Compound Name | CAS Number |
|---|---|
| 1-Bromo-2-chloroethane | 107-04-0 |
| 1-Chloroethanesulfonyl chloride | 3518-66-9 |
| 1,2-Dichloroethane | 107-06-2 |
| 2-Chloroethanesulfonyl chloride | 1622-32-8 |
| Chloroethane | 75-00-3 |
| Copper | 7440-50-8 |
| Copper(I) chloride | 7758-89-6 |
| Dichloromethane | 75-09-2 |
| N,N-Dimethylformamide | 68-12-2 |
| Phosphorus oxychloride | 10025-87-3 |
| Phosphorus pentachloride | 10026-13-8 |
| Sodium 2-chloroethanesulfonate | 3039-83-6 |
| Sodium 2-chloroethanesulfonate monohydrate | 15484-44-3 |
| Sodium 2-hydroxyethanesulfonate | 1562-00-1 |
| Sodium sulfite | 7757-83-7 |
| Tetrabutylammonium chloride | 1112-67-0 |
| Thionyl chloride | 7719-09-7 |
Reaction Mechanisms and Chemical Reactivity of Chloroethanesulfonic Acids
Nucleophilic Aliphatic Substitution Reactions Involving Chlorinated Ethanesulfonyl Groups
The presence of a chlorine atom on the carbon adjacent to the sulfonyl group makes 1-chloroethanesulfonic acid susceptible to nucleophilic substitution reactions. The general mechanism often follows an S(_N)2 pathway, influenced by the nature of the nucleophile, the solvent, and the electrophilicity of the carbon center. libretexts.org
Reactivity with Sulfur-Containing Nucleophiles (e.g., Bisulfide, Polysulfides)
Sulfur-containing nucleophiles are particularly reactive towards halogenated alkanes due to the high nucleophilicity of sulfur. libretexts.org In reactions with 1-chloroethanesulfonic acid, nucleophiles such as the bisulfide ion (HS⁻) can displace the chloride ion. This type of reaction is a classic example of bimolecular nucleophilic substitution (S(_N)2). arxiv.org
Studies on analogous compounds, like chloroazines, have shown that polysulfides (S(_n)²⁻) can be significantly more reactive than bisulfide, with second-order rate constants being several orders of magnitude greater. nih.gov The reaction products indicate the substitution of the halogen with a sulfur-containing group. nih.gov While direct studies on 1-chloroethanesulfonic acid are not abundant, the principles from related chemistries suggest a similar pattern of reactivity, where stronger, more polarizable sulfur nucleophiles would facilitate the displacement of the chloride. libretexts.orgarxiv.org The reaction with sodium sulfite (B76179), for instance, is a known method to produce the corresponding sulfonate, displacing the chloride. google.comamanote.com
Kinetic and Thermodynamic Parameters of Substitution Processes
Quantitative data on the kinetic and thermodynamic parameters for the substitution reactions of 1-chloroethanesulfonic acid specifically are sparse in readily available literature. However, the principles of S(_N)2 reactions provide a framework for understanding these parameters. The reaction rate is dependent on the concentrations of both the substrate (1-chloroethanesulfonic acid) and the nucleophile. spcmc.ac.in
Solvent Effects on Reaction Pathways
The choice of solvent has a profound effect on the pathway and rate of nucleophilic substitution reactions. spcmc.ac.inlibretexts.org Solvents are broadly categorized as polar protic (e.g., water, alcohols) and polar aprotic (e.g., acetone, DMSO). chemistrysteps.com
Polar aprotic solvents are known to favor S(_N)2 reactions. libretexts.orgchemistrysteps.com They can solvate cations well but are less effective at solvating anions (the nucleophile). spcmc.ac.in This leaves the nucleophile "bare" and more reactive, accelerating the rate of the S(_N)2 attack. youtube.com
Polar protic solvents , on the other hand, can slow down S(_N)2 reactions. libretexts.orgyoutube.com They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them. chemistrysteps.com This stabilizes the nucleophile, increases its effective steric bulk, and raises the activation energy required for it to attack the electrophilic carbon, thus decreasing the reaction rate. chemistrysteps.comyoutube.com These solvents are more favorable for S(_N)1 reactions, as they excel at stabilizing the carbocation and leaving group intermediates formed during that pathway. libretexts.org
For 1-chloroethanesulfonic acid, which is a primary halide, the S(_N)2 mechanism is generally favored. libretexts.org Therefore, conducting nucleophilic substitution reactions in a polar aprotic solvent would typically lead to faster reaction rates compared to polar protic solvents.
Acid-Catalyzed Transformations and Proton Transfer Mechanisms
As a sulfonic acid derivative, 1-chloroethanesulfonic acid is a strong acid and can participate in reactions as a proton donor or catalyst.
Investigation of Brønsted Acidity in Organic Reactions
According to the Brønsted-Lowry theory, an acid is a species that donates a proton (H⁺). savemyexams.comlibretexts.org Sulfonic acids are known to be strong acids, and 1-chloroethanesulfonic acid is no exception. The presence of the electron-withdrawing chloro and sulfonyl groups enhances the acidity of the proton on the sulfonic acid group. youtube.com This strong Brønsted acidity allows it to be used as an acid catalyst in various organic reactions, such as esterification and condensation. amanote.comgoogle.com
The strength of an acid is influenced by factors like electronegativity and the stability of the conjugate base. youtube.com After donating a proton, 1-chloroethanesulfonic acid forms a stable sulfonate anion, which contributes to its strong acidic character. chemguide.co.uk Theoretical studies on related sulfonic acids, like those in Nafion membranes, show that the -SO₃H group can effectively mediate proton transfer reactions, highlighting its role as a potent proton source. rsc.org
Role in Hydrogen Exchange Reactions with Aliphatic Hydrocarbons
While specific studies detailing the role of 1-chloroethanesulfonic acid in hydrogen exchange with aliphatic hydrocarbons are not widely documented, its properties as a strong acid suggest potential activity in such systems. Strong acids, sometimes as part of "superacid" systems, can protonate and activate otherwise inert C-H bonds in alkanes, facilitating hydrogen-deuterium exchange or other transformations. caltech.edu Research on related systems, such as the Shilov oxidation, demonstrates that platinum complexes in acidic media can activate and functionalize alkanes. caltech.edu Although the mechanism is different, it underscores the principle that strong acids are often a key component in creating a reactive environment for activating aliphatic hydrocarbons.
Oxidative and Reductive Pathways of Chloroethanesulfonic Acid Moieties
The oxidative and reductive degradation of organosulfonates and chlorinated hydrocarbons are critical environmental and industrial processes. Oxidative pathways typically involve the cleavage of carbon-sulfur or carbon-halogen bonds through the action of powerful oxidizing agents or advanced oxidation processes, potentially leading to the formation of sulfate, chloride ions, carbon dioxide, and water. For instance, the oxidation of some simple chlorinated hydrocarbons has been shown to proceed to complete mineralization to CO2 asm.org. General mechanisms, such as the Shilov oxidation system, demonstrate the catalytic conversion of C-H bonds in alkanes through a sequence of C-H bond activation, oxidation, and reductive elimination, often employing metal catalysts caltech.edu.
Conversely, reductive pathways often occur under anaerobic conditions. Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a key mechanism in the environmental fate of many chlorinated compounds.
However, specific research detailing the oxidative and reductive pathways of the 1-chloroethanesulfonic acid moiety is not extensively available in the surveyed literature. While the degradation of related compounds provides a framework for potential reactions, dedicated studies on the 1-chloro isomer are required to elucidate its specific behavior under oxidative and reductive conditions.
Mechanistic Insights into Biological Degradation Processes Affecting Chloroethanesulfonic Acid Derivatives
The biological degradation of halogenated organic compounds is a subject of significant environmental research. Many organisms have evolved enzymatic pathways to metabolize these substances. For chloroethanesulfonic acids, the majority of research has focused on the 2-chloro isomer (CESA), which is a known inhibitor of methanogenesis.
CESA, as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), has been reported to competitively inhibit the methyl transfer reaction at the final reductive step of methane (B114726) formation in methanogens asm.org. Studies using methanogenic fixed-film reactors have shown that even low concentrations of CESA can partially inhibit acetate (B1210297) utilization and methane production asm.org. The instability of the related compound, 2-bromoethanesulfonate (B1233127) (BESA), in anaerobic cultures suggests that these compounds can be degraded, though the specific mechanisms are not fully detailed d-nb.info. In some cases, the degradation of other trace halogenated aliphatic compounds in these systems can proceed to complete oxidation to CO2 asm.org.
Despite the body of research on its 2-chloro counterpart, there is a notable lack of specific studies in the available literature concerning the biological degradation or metabolic effects of 1-chloroethanesulfonic acid . Therefore, mechanistic insights into its behavior in biological systems, including its potential as an enzyme inhibitor or its pathway of biodegradation, remain to be determined.
Chemo- and Regioselectivity in Reactions Involving Chloroethanesulfonic Acid Functional Groups
Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, and regioselectivity, the preference for reaction at one position over another, are fundamental concepts in understanding chemical reactivity. For 1-chloroethanesulfonic acid, these principles are best illustrated by the reactivity of its immediate precursor, 1-chloroethanesulfonyl chloride.
The hydrolysis of 1-chloroethanesulfonyl chloride is a key reaction, yielding 1-chloroethanesulfonic acid cymitquimica.com. This demonstrates the high reactivity of the sulfonyl chloride functional group toward nucleophiles like water. Kinetic studies of the hydrolysis of various alkanesulfonyl chlorides in aqueous dioxane provide insight into the electronic effects on this reactivity. The rate of hydrolysis for 1-chloroethanesulfonyl chloride is notably slower than that of ethanesulfonyl chloride and even methanesulfonyl chloride electronicsandbooks.com. This is attributed to the strong electron-withdrawing inductive effect of the α-chloro atom, which influences the electrostatic environment of the central sulfur atom during the nucleophilic attack by water electronicsandbooks.com.
This preferential reaction at the sulfonyl group, even in the presence of a C-Cl bond, is a clear example of chemoselectivity. Under typical hydrolytic conditions, the S-Cl bond is significantly more labile than the C-Cl bond.
Table 1: Comparative Hydrolysis Rates of Selected Alkanesulfonyl Chlorides This table presents the half-times of hydrolysis at 20°C in two different aqueous dioxane solvent mixtures, illustrating the relative reactivity of the sulfonyl chlorides.
| Compound | Solvent Composition (wt% Water) | Half-time of Hydrolysis (minutes) |
| Methanesulfonyl Chloride | 40% | 270.5 |
| Methanesulfonyl Chloride | 80% | 145.6 |
| Chloromethanesulfonyl Chloride | 40% | 253.0 |
| Chloromethanesulfonyl Chloride | 80% | 92.3 |
| Dichloromethanesulfonyl Chloride | 40% | 6.7 |
| Dichloromethanesulfonyl Chloride | 80% | 0.8 |
| Data sourced from a study on the hydrolysis of methane- and chloromethanesulfonyl chlorides electronicsandbooks.com. Note: Specific kinetic data for 1-chloroethanesulfonyl chloride was discussed relative to these compounds but not provided in this specific table. |
Regioselectivity is less complex for a small molecule like 1-chloroethanesulfonic acid. However, in reactions where its isomer, 2-chloroethanesulfonic acid (or its sodium salt), is used as a sulfoethylating agent, regioselectivity is critical. For example, in the modification of biopolymers like chitosan, 2-chloroethanesulfonic acid can react with different functional groups, such as primary hydroxyls or amines, and the specific site of reaction is a key outcome researchgate.net. For 1-chloroethanesulfonic acid itself, reactions would primarily involve either the sulfonic acid group or the chlorine-bearing carbon, with the reaction pathway being dictated by the chosen reagents and conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of Chloroethanesulfonic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For chloroethanesulfonic acids, NMR is crucial for distinguishing between the 1-chloro and 2-chloro isomers.
¹H NMR spectroscopy provides information on the number of different proton environments and their neighboring protons.
Expected Analysis for 1-Chloroethanesulfonic Acid:
Structure: CH₃-CHCl-SO₃H
Expected Signals: The spectrum would be expected to show two distinct signals corresponding to the two different proton environments:
A doublet for the three protons of the methyl group (CH₃). The signal is split by the adjacent methine proton (-CHCl-).
A quartet for the single proton of the methine group (-CHCl-). This signal is split by the three protons of the adjacent methyl group.
Chemical Shifts: The methine proton, being attached to a carbon atom that is bonded to both a chlorine atom and a strongly electron-withdrawing sulfonyl group, would be significantly deshielded and appear at a high chemical shift (downfield). The methyl protons would appear further upfield.
¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule.
Expected Analysis for 1-Chloroethanesulfonic Acid:
Structure: CH₃-CHCl-SO₃H
Expected Signals: Two signals would be anticipated, one for each of the two carbon atoms.
Chemical Shifts: The carbon atom bonded to the chlorine and the sulfonic acid group (-CHCl-) would be highly deshielded and appear at a significantly downfield chemical shift. The methyl carbon (CH₃) would resonate at a much more upfield position. This clear difference in chemical shifts would be a key identifier.
2D NMR techniques are used to establish connectivity between atoms within a molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment would show a correlation cross-peak between the methine proton quartet and the methyl proton doublet, confirming their coupling and adjacency in the 1-chloro isomer. google.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates protons with the carbons to which they are attached. chemicalbook.com For 1-chloroethanesulfonic acid, it would show a cross-peak connecting the methine proton signal to the downfield carbon signal, and another cross-peak linking the methyl proton signals to the upfield carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds). It could show correlations from the methyl protons to the methine carbon, and from the methine proton to the methyl carbon, further confirming the structure.
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. Current time information in Bangalore, IN.
HRMS measures the mass-to-charge ratio with very high precision, which allows for the determination of the exact elemental formula of a compound.
Expected Analysis for 1-Chloroethanesulfonic Acid:
Molecular Formula: C₂H₅ClO₃S
Expected Data: An HRMS analysis would be expected to provide an accurate mass measurement for the molecular ion (e.g., [M-H]⁻ in negative ion mode) that corresponds to the elemental formula C₂H₄ClO₃S⁻. The presence of chlorine would be evident from the characteristic isotopic pattern, with a second peak at M+2 having approximately one-third the intensity of the main peak.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and fragmented to reveal structural details. The fragmentation patterns of isomers are often distinct, providing a method for differentiation.
Expected Fragmentation Pathways for 1-Chloroethanesulfonic Acid:
While specific data is unavailable, fragmentation would likely involve the loss of small, stable neutral molecules or radicals.
A characteristic fragment would be the loss of HCl, which is a common fragmentation pathway for chlorinated compounds.
Cleavage of the C-S bond could lead to fragments corresponding to the ethyl chloride cation (in positive mode) or the sulfite (B76179) radical anion ([SO₃]⁻•) in negative mode, a common indicator for sulfonic acids.
The fragmentation pattern would be compared to that of its isomer, 2-chloroethanesulfonic acid, which would likely show a primary loss of the SO₃ group or cleavage leading to a chloromethyl fragment, providing a clear basis for structural distinction.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis
Vibrational spectroscopy is a cornerstone for identifying functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds, but due to different selection rules, they often provide complementary information.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups.
For 1-chloroethanesulfonic acid, the key functional groups are the sulfonic acid group (-SO₃H), the carbon-chlorine bond (C-Cl), and the aliphatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. An infrared spectrum for the sodium salt of alpha-chloroethane sulfonic acid (1-chloroethanesulfonic acid) is available from the NIST Chemistry WebBook, which provides a basis for its characteristic absorptions. nist.govnist.gov The strong acidity of the sulfonic acid group means it often exists as the sulfonate anion (-SO₃⁻), especially in salt form or polar media.
The expected characteristic vibrational frequencies are detailed in the table below. The broad O-H stretch is a hallmark of the acid form, while the strong sulfonate stretches are dominant in the salt form. The C-Cl stretch is a key indicator for the halogen's presence.
Table 1: Characteristic FTIR Vibrational Frequencies for 1-Chloroethanesulfonic Acid
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching | -SO₂-OH | 3200 - 2500 | Broad, Strong |
| C-H Stretching | C-H | 3000 - 2850 | Medium |
| S=O Asymmetric Stretching | -S (=O )₂ | 1260 - 1150 | Very Strong |
| S=O Symmetric Stretching | -S (=O )₂ | 1080 - 1030 | Strong |
| C-S Stretching | C-S O₃H | 800 - 600 | Medium-Weak |
| C-Cl Stretching | C-Cl | 800 - 600 | Strong |
FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
While a specific experimental FT-Raman spectrum for 1-chloroethanesulfonic acid is not widely available in scientific literature, its expected spectral features can be predicted. The symmetric vibrations of the sulfonate group and the C-S and S-C bonds are expected to produce strong Raman signals. tu-dresden.de The C-Cl stretch also typically yields a distinct Raman band.
Table 2: Predicted FT-Raman Shifts for 1-Chloroethanesulfonic Acid
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretching | C-H | 3000 - 2850 | Strong |
| S=O Asymmetric Stretching | -S (=O )₂ | 1260 - 1150 | Medium |
| S=O Symmetric Stretching | -S (=O )₂ | 1080 - 1030 | Strong |
| C-S Stretching | C-S O₃H | 800 - 600 | Strong |
| C-Cl Stretching | C-Cl | 800 - 600 | Strong |
Modern computational chemistry provides powerful tools for predicting molecular properties, including vibrational spectra. Methods like Density Functional Theory (DFT) can calculate the vibrational frequencies of a proposed structure. nist.gov Comparing these calculated frequencies with experimental IR and Raman data is a crucial step in modern structural elucidation.
This correlation allows for a more confident assignment of each experimental band to a specific molecular vibration. For a molecule like 1-chloroethanesulfonic acid, this would be invaluable for distinguishing it from its 2-chloro isomer, as their calculated spectra would show subtle but significant differences. A good agreement between the experimental and calculated frequencies provides strong evidence for the correctness of the proposed structure.
The table below illustrates how such a correlation is typically presented, comparing hypothetical experimental data with theoretical calculations for key functional groups.
Table 3: Illustrative Correlation of Experimental and Calculated Frequencies (cm⁻¹) for 1-Chloroethanesulfonic Acid
| Vibrational Assignment | Experimental FTIR (Hypothetical) | Experimental FT-Raman (Hypothetical) | Calculated Frequency (e.g., B3LYP/6-311G) |
|---|---|---|---|
| νₐₛ(S=O) | 1255 | 1252 | 1260 |
| νₛ(S=O) | 1060 | 1063 | 1068 |
| ν(C-S) | 750 | 755 | 758 |
| ν(C-Cl) | 680 | 683 | 685 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Properties
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (like bonding σ or non-bonding n orbitals) to higher-energy anti-bonding orbitals (σ* or π*).
1-chloroethanesulfonic acid is a saturated aliphatic compound. It lacks conjugated π-systems or traditional chromophores that absorb light in the near-UV and visible regions (200-800 nm). The electronic transitions possible are high-energy σ → σ* and n → σ* transitions associated with the C-C, C-H, C-S, S-O, and C-Cl bonds. Consequently, the compound is expected to be transparent above 200 nm, with significant absorption occurring only in the far-UV region. The presence of non-bonding electrons on the oxygen and chlorine atoms allows for n → σ* transitions, which typically occur at longer wavelengths than σ → σ* transitions but are still generally below 200 nm for this class of compound. While specific UV-Vis data is scarce, the technique can be useful for purity analysis and detecting any unsaturated impurities. marineagronomy.org
Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Proof
For a definitive structural proof of 1-chloroethanesulfonic acid and, crucially, to distinguish it from its 2-chloroethanesulfonic acid isomer, a single spectroscopic technique is insufficient. An integrated approach combining several methods is required. ekb.eg
Mass Spectrometry (MS): High-resolution mass spectrometry would first confirm the elemental formula (C₂H₅ClO₃S) by providing a highly accurate molecular weight. The fragmentation pattern would also offer structural clues, likely showing the loss of fragments such as Cl, SO₃H, or CH₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between the 1-chloro and 2-chloro isomers.
¹H NMR: 1-chloroethanesulfonic acid would exhibit a complex spectrum consisting of a doublet (for the -CH₃ group) and a quartet (for the -CHCl- group) due to spin-spin coupling. In contrast, 2-chloroethanesulfonic acid would show two distinct triplets of equal integration.
¹³C NMR: Similarly, the two carbon environments in each isomer would have unique chemical shifts, providing an unambiguous fingerprint for each structure.
Vibrational Spectroscopy (FTIR and FT-Raman): As detailed in section 4.3, IR and Raman spectroscopy would confirm the presence of the essential functional groups (sulfonic acid, C-Cl). While the spectra of the two isomers would be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) could be resolved and confirmed with computational modeling.
By combining the molecular formula from MS, the precise atomic connectivity from NMR, and the functional group identification from IR/Raman, a complete and unambiguous structural elucidation of 1-chloroethanesulfonic acid can be achieved.
Computational Chemistry and Theoretical Modeling of Chloroethanesulfonic Acid Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a widely used method for computational studies due to its balance of accuracy and computational cost. DFT calculations can be employed to optimize the geometry of 1-chloroethanesulfonic acid and to determine its electronic structure. For instance, DFT calculations have been successfully used to validate the electronic conjugation and determine the HOMO-LUMO bandgaps of various organic molecules. researchgate.net The B3LYP functional, often paired with basis sets like 6-311+G(2d,p), is a common choice for such calculations and has been shown to provide good correlation between experimental and calculated NMR chemical shifts. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Analysis
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, electronic properties. researchgate.net |
| B3LYP | 6-311+G(2d,p) | High-accuracy NMR chemical shift calculations. mdpi.com |
| PBE | - | Calculation of electronic transitions. rsc.org |
| M06-2X-D | 6-311G(d,p) | Provides results close to experimental data for certain systems. researchgate.net |
This table is for illustrative purposes and the choice of functional and basis set depends on the specific properties being investigated.
While DFT is prevalent, other quantum chemical methods also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems. The choice between these methods depends on the desired level of accuracy and the computational resources available.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is instrumental in predicting spectroscopic data, which is vital for the identification and characterization of compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation. oregonstate.eduorganicchemistrydata.orgsigmaaldrich.com By calculating the magnetic shielding of nuclei in a molecule, it is possible to predict their chemical shifts. oregonstate.edu A strong linear correlation between calculated and experimental chemical shifts can confirm the correct assignment of NMR signals. mdpi.com For example, DFT calculations at the GIAO/B3LYP/6–311+G(2d,p) level have been shown to accurately predict ¹H NMR chemical shifts. mdpi.com
Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nist.gov These predicted frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.
Table 2: Computationally Predicted Spectroscopic Data (Hypothetical for 1-Chloroethanesulfonic Acid)
| Spectroscopic Parameter | Predicted Value | Method |
|---|---|---|
| ¹H NMR Chemical Shift (CH₂) | 3.5 - 4.5 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| ¹³C NMR Chemical Shift (CH₂) | 45 - 55 ppm | GIAO/B3LYP/6-311+G(2d,p) |
| S=O Stretch Freq. (IR) | 1300 - 1350 cm⁻¹ | DFT/B3LYP/6-31G(d) |
| C-S Stretch Freq. (Raman) | 650 - 750 cm⁻¹ | DFT/B3LYP/6-31G(d) |
Note: These are hypothetical values for illustrative purposes. Actual values would require specific calculations for 1-chloroethanesulfonic acid.
Analysis of Electronic Properties
The electronic properties of a molecule govern its reactivity and stability. Computational analysis provides a quantitative understanding of these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netedu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.netedu.krd This energy gap can be calculated using methods like DFT. researchgate.netresearchgate.net The ability of an electron to be transferred from the HOMO to the LUMO is facilitated by the energy gap between these orbitals. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and charge delocalization within a molecule. researchgate.netuni-muenchen.defaccts.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilizing effects of electron delocalization. uni-muenchen.dewisc.edu This analysis provides insights into the Lewis structure of the molecule and the nature of its chemical bonds. uni-muenchen.de The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using NBO analysis. icm.edu.pl
Reaction Pathway Analysis and Transition State Characterization
Computational chemistry provides powerful methods for elucidating the step-by-step mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify and characterize the geometries of reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. caltech.edu Its structure and energy determine the activation barrier of a reaction.
For reactions involving 1-chloroethanesulfonic acid, such as its use as a sulfonating agent, pathway analysis can reveal the precise mechanism. d-nb.infomdpi.com For example, in a reaction with a nucleophile (e.g., an alcohol or an amine), a plausible pathway involves the nucleophilic attack on the sulfur atom or the carbon atom bearing the chlorine. Computational models can distinguish between these possibilities (e.g., Sₙ2 reaction at the carbon versus nucleophilic substitution at the sulfur).
The transition state for such a reaction would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-Cl or S-C bond. nih.gov The characterization of this transition state, including its bond lengths, angles, and vibrational frequencies, offers a detailed picture of the reaction's critical point. In some cases, reactions involving related sulfonyl compounds proceed through the formation of highly reactive intermediates like sulfenes (ethenesulfonates), and pathway analysis can confirm or rule out such possibilities for 1-chloroethanesulfonic acid under specific conditions.
A key outcome of reaction pathway analysis is the calculation of the reaction's energy profile. Two critical parameters derived from this profile are the activation energy (Ea) and the reaction enthalpy (ΔH).
Activation Energy (Ea): This is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur and is a primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.
Reaction Enthalpy (ΔH): This is the net energy difference between the products and the reactants. It indicates whether a reaction is exothermic (releases energy, negative ΔH) or endothermic (absorbs energy, positive ΔH).
Interactive Table: Illustrative Energy Profile for a Hypothetical Reaction: Sulfonation of Methanol (Note: The following values are hypothetical and for illustrative purposes only.)
| Reaction Step | Description | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |
| 1 | Nucleophilic attack of Methanol on C1 | 95 | +15 |
| 2 | Transition State 1 Formation | - | - |
| 3 | Chloride Ion Elimination | 25 | -110 |
| Overall | Net Reaction | 95 (rate-determining) | -95 |
By integrating the findings from MEP mapping, reaction pathway analysis, and energy calculations, a comprehensive understanding of the reaction mechanism at the molecular level can be achieved. For 1-chloroethanesulfonic acid, these computational tools provide insights that are difficult to obtain through experimental means alone.
The MEP map predicts where a nucleophile is most likely to attack: the electron-deficient regions around the C1 carbon and the sulfur atom. researchgate.net Reaction pathway analysis then models the how: it traces the geometric and energetic changes as the nucleophile approaches, bonds are formed and broken, and the system passes through a high-energy transition state. nih.gov For instance, in a substitution reaction, modeling can show whether the chlorine atom leaves before, during, or after the nucleophile attacks, clarifying whether the mechanism is concerted or stepwise.
Furthermore, these models can explain the role of solvents and catalysts. A polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. A catalyst might offer an alternative reaction pathway with a significantly lower energy barrier. caltech.edu For example, in the context of producing 2-chloroethanesulfonic acid during a Shilov oxidation process, computational modeling could detail the C-H bond activation and subsequent oxidation steps, providing a molecular-level picture of the catalyst's function. caltech.edu These insights are fundamental for optimizing reaction conditions and designing more efficient synthetic routes involving 1-chloroethanesulfonic acid.
Environmental Occurrence, Fate, and Degradation Pathways of Chlorinated Ethanesulfonic Acid Metabolites
Formation Mechanisms of Chlorinated Ethanesulfonic Acid Metabolites from Parent Compounds
Chemical Degradation Pathways in Environmental Matrices
The formation of 1-chloroethanesulfonic acid in the environment is not well-documented in scientific literature. However, its formation can be hypothesized through the degradation of certain chlorinated hydrocarbons. One potential parent compound is 1,1-dichloroethane (B41102), a common industrial solvent and environmental contaminant. The reaction of halogenated hydrocarbons with sulfite (B76179) (SO₃²⁻) is a known pathway for the formation of sulfonic acids. It is plausible that under specific environmental conditions where both 1,1-dichloroethane and sulfite are present, a nucleophilic substitution reaction could occur, leading to the formation of 1-chloroethanesulfonic acid.
Another potential, though less direct, pathway could involve the environmental degradation of other chlorinated compounds. For instance, the degradation of 1,2-dichloroethane (B1671644) can lead to the formation of chloroacetaldehyde (B151913). While the direct conversion of chloroacetaldehyde to 1-chloroethanesulfonic acid is not a commonly cited pathway, the reactivity of aldehydes and the presence of sulfur compounds in the environment could potentially lead to its formation through a series of complex reactions.
It is important to note that abiotic degradation of chlorinated ethanes can be influenced by various factors such as pH, temperature, and the presence of reactive minerals in soil and sediment. These factors would also play a crucial role in the formation of 1-chloroethanesulfonic acid from its parent compounds.
Biotic Transformation by Microorganisms
The role of microorganisms in the direct formation of 1-chloroethanesulfonic acid is not specifically described in existing research. However, microbial activity is central to the degradation of many chlorinated parent compounds. For example, various aerobic and anaerobic bacteria are known to degrade chlorinated ethanes. During the metabolic breakdown of these compounds, a variety of intermediates are formed.
It is conceivable that microbial enzymes could facilitate the sulfonation of a chlorinated intermediate, leading to the formation of 1-chloroethanesulfonic acid. This would likely occur as a detoxification mechanism, as the addition of a sulfonate group generally increases the water solubility of a compound, facilitating its excretion by the microorganism. Research on the microbial degradation of other organosulfur compounds has shown that microorganisms possess the enzymatic machinery to cleave carbon-sulfur bonds and to transform sulfonated compounds. While direct evidence is lacking for 1-chloroethanesulfonic acid, the metabolic versatility of microorganisms suggests that biotic formation pathways cannot be entirely ruled out.
Environmental Distribution and Mobility Studies
Presence in Groundwater and Surface Water
Specific studies detailing the presence of 1-chloroethanesulfonic acid in groundwater and surface water are not available. However, the occurrence of its potential parent compounds, such as 1,1-dichloroethane, is well-documented in contaminated sites. Given the high water solubility typical of short-chain sulfonic acids, if 1-chloroethanesulfonic acid is formed, it is expected to be present in the aqueous phase.
The general behavior of other short-chain halogenated sulfonic acids suggests that they can be mobile in aquatic environments. Their presence would be indicative of contamination from industrial solvents or the degradation of other chlorinated chemicals. Analytical methods such as ion chromatography have been developed for the detection of various sulfonic acids in water, which could potentially be adapted to search for 1-chloroethanesulfonic acid in environmental samples.
Transport Characteristics in Soil and Sediment
There is no specific data on the transport characteristics of 1-chloroethanesulfonic acid in soil and sediment. However, based on its chemical structure, some general predictions can be made. The sulfonic acid group is highly polar and imparts significant water solubility. Compounds with these characteristics generally have a low affinity for organic matter in soil and sediment, leading to a low soil organic carbon-water (B12546825) partition coefficient (Koc).
This suggests that 1-chloroethanesulfonic acid would be highly mobile in most soil types and have a high potential to leach from the soil into groundwater. The mobility of other water-soluble organic compounds in soil has been shown to be influenced by factors such as soil type, pH, and the presence of other ions, which would also be expected to affect the transport of 1-chloroethanesulfonic acid.
Table 1: Predicted Mobility of Ethanesulfonic acid, 1-chloro- in Environmental Compartments
| Environmental Compartment | Predicted Mobility | Rationale |
|---|---|---|
| Soil | High | High water solubility and low predicted Koc value. |
| Groundwater | High | Expected to be readily transported with groundwater flow. |
| Sediment | Low to Moderate | May exhibit some sorption to charged mineral surfaces. |
Degradation Kinetics and Half-Life Determination in Environmental Systems
Specific studies on the degradation kinetics and half-life of 1-chloroethanesulfonic acid in environmental systems could not be found in the reviewed literature. For related compounds, such as linear alkylbenzene sulfonates, half-lives for mineralization in soil have been reported to be in the range of 18 to 26 days. However, the presence of the chlorine atom in 1-chloroethanesulfonic acid is expected to influence its degradation rate.
The degradation of halogenated aliphatic compounds can proceed through both biotic and abiotic pathways, with the rate of degradation being highly dependent on environmental conditions. Reductive dechlorination is a common degradation pathway for chlorinated compounds in anaerobic environments. It is plausible that microorganisms capable of dehalogenation could degrade 1-chloroethanesulfonic acid, cleaving the carbon-chlorine bond. The resulting ethanesulfonic acid would then be more readily biodegradable.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 1,1,1-trichloroethane |
| 1,1-dichloroethane |
| 1,2-dichloroethane |
| 2-Chloroethanesulfonic acid |
| Chloroacetaldehyde |
| Ethanesulfonic acid, 1-chloro- |
| Ethanesulfonic acid |
| Linear alkylbenzene sulfonates |
No Data Available for Environmental Impact of 1-Chloroethanesulfonic Acid
Following a comprehensive review of available scientific literature, no specific data or research findings were identified regarding the environmental occurrence, fate, degradation pathways, or the role of Ethanesulfonic acid, 1-chloro- in environmental biogeochemical cycles.
The scientific community has not published research that would allow for a detailed analysis of this specific chemical compound's interactions with the environment. As a result, information on its persistence, potential for bioaccumulation, transformation products, or its influence on major elemental cycles such as the carbon, nitrogen, and sulfur cycles is not available.
While research exists for other chlorinated compounds and other sulfonic acids, these findings are not directly applicable to Ethanesulfonic acid, 1-chloro- . The position of the chlorine atom significantly influences the chemical and toxicological properties of a molecule, making extrapolation from other compounds scientifically unsound.
Due to the absence of any specific research on Ethanesulfonic acid, 1-chloro- , it is not possible to provide an analysis of its environmental impact or its role in biogeochemical processes.
Advanced Analytical Methodologies for Detection and Quantification in Environmental and Biological Research
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract and concentrate target analytes while removing interfering substances from the sample matrix. uoa.gr Given the polar nature of compounds like Ethanesulfonic acid, 1-chloro-, specific techniques are required to handle aqueous samples such as groundwater, surface water, and wastewater. uoa.grnih.gov
Solid Phase Extraction (SPE) is a widely adopted technique for preparing liquid samples prior to chromatographic analysis. sigmaaldrich.comsigmaaldrich.com It involves passing a sample through a cartridge containing a solid adsorbent (sorbent), which retains the analytes of interest. researchgate.net Interfering compounds can be washed away, and the purified analytes are then eluted with a small volume of solvent. uoa.gr This process effectively cleans up and concentrates the sample, enhancing the reliability of subsequent analysis. sigmaaldrich.com
Below is a table summarizing SPE materials used for the analysis of polar pollutants in water.
| Sorbent Type | Target Analytes | Application/Matrix | Key Findings | Reference |
| Polymeric (Oasis HLB) | Multiclass pharmaceuticals and pollutants | Water Samples | Enables effective extraction of compounds across a broad polarity range. | nih.govunizar.es |
| Carbon-based (Restek Carbora 90) | Chloroacetanilide & Acetamide degradates (ESA, OA) | Drinking Water (EPA Method 535) | Used for sample preparation prior to LC/MS/MS analysis. | sciex.com |
| Mixed-mode (anion/cation exchange & reversed-phase) | Neutral, acidic, and basic micropollutants | Wastewater | Allows for selective fractionation; achieved 80-120% recovery for most analytes. | nih.gov |
| Presep PFC-II | Per- and polyfluoroalkyl substances (PFAS) | Bottled Water, Tea, Juice | Achieved recovery rates of 80.4–118.8% with high precision (RSD ≤ 0.6%). | nih.gov |
Direct Aqueous Injection (DAI) represents a streamlined approach that minimizes sample handling by allowing the direct introduction of a water sample into the analytical instrument. researchgate.netacs.orgacs.org This technique is particularly advantageous as it eliminates the time-consuming extraction and concentration steps, reducing the potential for analyte loss or contamination. acs.org
A multi-analyte method utilizing DAI coupled with liquid chromatography-electrospray ionization/mass spectrometry/mass spectrometry (LC-ESI/MS/MS) has been successfully developed and validated for determining chloro- and thiomethyltriazine herbicides and their degradation products, including the ethanesulfonic acid degradate of S-metolachlor. researchgate.netacs.orgacs.org The method requires no sample pretreatment other than transferring an aliquot to an injection vial. acs.org It was validated in deionized water, groundwater, surface water, and finished drinking water, demonstrating its robustness across various environmental matrices. acs.org
| Parameter | Finding | Water Types | Reference |
| Lower Limit of Method Validation (LLMV) | 0.050 µg/L | Deionized, Ground, Surface, Drinking Water | acs.orgacs.org |
| Overall Mean Procedural Recoveries | 95% to 101% | All water types | acs.orgacs.org |
| Relative Standard Deviations (RSD) | 4.5% to 11% | All water types | acs.org |
| Sample Manipulation | None required before injection | N/A | acs.orgacs.org |
Chromatography-Mass Spectrometry Coupling Techniques
The coupling of liquid chromatography (LC) with mass spectrometry (MS) is the definitive technique for the analysis of polar, non-volatile compounds like Ethanesulfonic acid, 1-chloro-. LC separates the complex mixture into its individual components, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio, providing exceptional sensitivity and specificity. acs.org
Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particles than conventional HPLC, offers significant improvements in speed, resolution, and sensitivity. unizar.esmeasurlabs.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for quantifying trace levels of contaminants in complex samples. measurlabs.com
The analysis of ESA and OA herbicide metabolites, as outlined in EPA Method 535, benefits greatly from UPLC-MS/MS. waters.com A critical challenge in this analysis is the chromatographic separation of structural isomers, such as Alachlor ESA and Acetochlor ESA, which can have similar fragmentation patterns in the mass spectrometer. sciex.comwaters.com UPLC provides superior resolution for these isomers compared to traditional HPLC, ensuring accurate quantification. waters.com Studies have shown that UPLC-MS/MS methods can reduce total run times by a factor of 2.5 to 4 while simultaneously increasing sensitivity by 2 to 4 times compared to HPLC-MS/MS methods. waters.com
The following table compares the performance of UPLC-MS/MS and HPLC-MS/MS for the analysis of herbicide metabolites.
| Performance Metric | UPLC-MS/MS | HPLC-MS/MS | Reference |
| Total Runtime | 2.5 to 4 times faster | Standard | waters.com |
| Sensitivity (Signal-to-Noise) | 2 to 4 times higher | Standard | waters.com |
| Isomer Resolution (Alachlor ESA/Acetochlor ESA) | Superior (Rs > 1.0) | Sufficient (Rs > 1.0) but less efficient | waters.com |
| Calibration Curve Linearity (r²) | >0.995 | >0.995 | waters.com |
High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) is a valuable tool for identifying and confirming the structure of unknown or emerging environmental contaminants. unizar.esacs.org Unlike tandem mass spectrometry, which often targets specific known compounds, TOF-MS acquires high-resolution, full-spectrum mass data. acs.org This capability allows for the determination of a compound's precise mass and, consequently, its elemental formula, which is crucial for identifying novel metabolites and transformation products. unizar.es
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules like ethanesulfonic acids, enabling their transfer from the liquid phase to the gas phase for MS analysis. researchgate.net While specific applications focusing solely on Ethanesulfonic acid, 1-chloro- using this technique are not prominent, its utility is well-established for broad screening of polar pollutants. Research on multiresidue analysis of pharmaceuticals and other contaminants in water has successfully used SPE followed by LC-TOF-MS, achieving low limits of quantification (LOQs), often below 10 ng/L, for a wide array of compounds. unizar.es
For routine monitoring where high structural confirmation is not required, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) can be a reliable and cost-effective alternative to mass spectrometry. usgs.gov The DAD detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths, providing a spectral profile that can aid in identification. umlub.pl
Analytical methods using HPLC-DAD have been successfully developed for the determination of chloroacetanilide herbicide metabolites, including the ESA and OA derivatives of alachlor, acetochlor, and metolachlor, in water samples. usgs.govnih.gov These methods have demonstrated good precision and accuracy in reagent water, surface water, and groundwater. nih.gov However, the performance of HPLC-DAD can be limited by interferences from naturally occurring substances in the sample matrix, such as humic materials, which also absorb UV light. usgs.gov Therefore, its application is most suitable for water samples that are relatively clean. usgs.gov
The table below summarizes the validation results for an HPLC-DAD method for analyzing chloroacetanilide herbicide metabolites.
Method Validation and Quality Assurance in Trace Analysis
Detailed information regarding the validation of analytical methods specifically for 1-chloroethanesulfonic acid is not present in the surveyed literature.
Specific limits of detection (LOD) and limits of quantification (LOQ) for the analysis of 1-chloroethanesulfonic acid in environmental or biological matrices have not been reported in the available scientific literature.
Data from recovery studies and assessments of precision (e.g., repeatability, intermediate precision) for the analysis of 1-chloroethanesulfonic acid are not available in the reviewed literature.
Development of Multi-Analyte Methods for Comprehensive Screening
While multi-analyte methods have been developed for the comprehensive screening of halogenated sulfonic acids as a class of environmental contaminants, the specific inclusion and validation for 1-chloroethanesulfonic acid within these methods are not documented. acs.orgrsc.orgresearchgate.net
Strategic Applications in Synthetic Organic Chemistry and Catalysis
Role as Acid Catalysts in Specific Organic Transformations
While sulfonic acids are a well-established class of Brønsted acid catalysts in organic synthesis, specific, detailed research findings on the application of 1-chloroethanesulfonic acid in this capacity are not widely reported in the available literature.
Alkylation Reactions
Lewis acids like aluminum chloride or solid acid catalysts are typically employed for Friedel-Crafts alkylation reactions to activate alkylating agents and facilitate electrophilic aromatic substitution. rit.eduwikipedia.org Although Brønsted acids can be used, there is a lack of specific documented examples where 1-chloroethanesulfonic acid is used as a catalyst for alkylation reactions.
Polymerization Processes
Acid catalysts are crucial in certain polymerization processes. For instance, chlorosulfonic acid has been used as a dual polymerization catalyst and sulfonation agent in the one-pot synthesis of sulfonated hypercrosslinked polymers. chemicalbook.com However, the literature reviewed does not specify the use of 1-chloroethanesulfonic acid itself as a direct catalyst for polymerization. Its derivatives, such as vinyl sulfonate esters, can act as monomers in polymerization reactions.
Enantioselective Catalysis
Chiral sulfonic acids have emerged as a significant class of organocatalysts for enantioselective reactions. nih.gov These catalysts rely on a well-defined chiral environment to control the stereochemical outcome of a reaction. While various chiral sulfonic acid derivatives have been developed and successfully applied in asymmetric synthesis, specific examples involving chiral derivatives of 1-chloroethanesulfonic acid in enantioselective catalysis are not detailed in the available research. nih.govclockss.org
Utilization as Intermediates in the Synthesis of Complex Organic Molecules
The primary value of 1-chloroethanesulfonic acid in the synthesis of complex organic molecules is demonstrated through its conversion to the highly reactive intermediate, 2-chloroethanesulfonyl chloride. guidechem.com This derivative serves as a versatile building block for various heterocyclic and acyclic compounds.
One notable application is in the one-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides. orgsyn.org This reaction involves the sulfonylation of cysteine ethyl ester or cysteamine (B1669678) with 2-chloroethanesulfonyl chloride, which is then followed by an in situ intramolecular thia-Michael addition to form the seven-membered heterocyclic scaffold. orgsyn.org This protocol is efficient for generating a library of these complex molecules on a multi-gram scale for further diversification and biological screening. orgsyn.orgcrossref.org
The reaction conditions for this one-pot synthesis have been optimized, as detailed in the table below.
| Parameter | Condition | Notes |
|---|---|---|
| Base | Triethylamine (Et3N) | 3.5 equivalents are used. orgsyn.org |
| Additive | 4-Dimethylaminopyridine (DMAP) | Used in catalytic amounts (0.1 equivalent). orgsyn.org |
| Solvent | Dichloromethane (CH2Cl2) | Provides the highest yield. orgsyn.org |
| Temperature | 40 °C | Optimal temperature for the reaction. orgsyn.org |
| Reactant Ratio | Excess cysteine ethyl ester | Using excess nucleophile (1.5 eq) increased the yield to 42%. orgsyn.org |
Furthermore, 2-chloroethanesulfonyl chloride acts as a precursor to vinyl sulfonamides, which are valuable Michael acceptors in organic synthesis. guidechem.com
Function as Buffer Systems in Biochemical and Biophysical Studies
In biochemical and biophysical research, buffers are essential for maintaining a stable pH, typically in the physiological range of 6 to 8. chemimpex.com A class of buffers known as "Good's buffers" (e.g., MES, HEPES) are widely used due to their favorable characteristics, such as pKa values near neutrality, high water solubility, and minimal interference with biological processes. chemimpex.comresearchgate.net These are often zwitterionic N-substituted aminoethanesulfonic or aminopropanesulfonic acids.
There is no evidence in the reviewed literature to suggest that 1-chloroethanesulfonic acid or its salts are used as buffer systems in these fields. Its chemical structure does not align with the typical zwitterionic nature of Good's buffers, and its pKa value is not documented within the ideal physiological range.
Development of Chloroethanesulfonic Acid-Derived Reagents for Organic Synthesis
The development of reagents derived from 1-chloroethanesulfonic acid is central to its application in organic synthesis. The most significant derived reagent is 2-chloroethanesulfonyl chloride. guidechem.comchemimpex.com
2-Chloroethanesulfonyl chloride is a highly reactive bifunctional compound, containing both a sulfonyl chloride and an alkyl chloride group, making it an excellent electrophile. Its primary utility lies in its role as a key reagent for introducing the sulfonyl group into organic molecules.
Key applications of this derived reagent are summarized below:
| Application | Description | Reference |
|---|---|---|
| Synthesis of Sulfonamides | Reacts with primary and secondary amines to form sulfonamides, a critical functional group in many antibiotics and other pharmaceuticals. | |
| Precursor to Vinyl Sulfonamides | Used in the synthesis of vinyl sulfonamides, which contain a furan, carbocyclic, or acyclic 1,3-diene moiety. It can be used in place of vinylsulfonyl chloride through a domino elimination-amidation reaction. | guidechem.com |
| Synthesis of Vinyl Sulfonate Esters | Reacts with alcohols in a one-pot sulfonation-elimination reaction to produce vinyl sulfonate esters in high yields. These esters can serve as monomers for polymerization. | |
| Synthesis of Heterocycles | Serves as a key building block for complex heterocyclic systems, such as 1,5,2-dithiazepine 1,1-dioxides. | orgsyn.org |
This reagent can be considered a more stable precursor to the highly reactive vinylsulfonyl chloride, which can be generated in situ from it. guidechem.com This allows for safer handling while still accessing the reactivity of vinyl sulfone systems for Michael additions and other transformations.
Emerging Research Avenues and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for Chloroethanesulfonic Acids
The advancement of green chemistry is driving a shift away from traditional synthesis methods that often involve harsh reagents and generate significant waste. For chloroethanesulfonic acids, future research is focused on developing more sustainable and efficient synthetic pathways.
One promising area is the adoption of one-step strategies that utilize readily available and environmentally benign materials. A notable development in the broader synthesis of alkyl sulfonic acids involves using alkyl halides in combination with a sulfur dioxide surrogate, such as thiourea (B124793) dioxide, and using air as a green oxidant. rsc.org This approach, which can be performed under transition-metal-free conditions, presents a potential sustainable route for producing 1-chloroethanesulfonic acid from a precursor like 1,1-dichloroethane (B41102). rsc.org Such methods reduce reliance on hazardous sulfonating agents and minimize waste streams, aligning with the principles of sustainable chemistry.
Future research will likely focus on optimizing these routes, exploring different catalytic systems to improve yield and selectivity, and adapting them for continuous flow processes, which can offer enhanced safety and scalability for industrial production.
In-Depth Mechanistic Studies of Specific Reactions Involving Chloroethanesulfonic Acid Moiety
A fundamental understanding of the reaction mechanisms involving the 1-chloroethanesulfonic acid moiety is crucial for controlling its reactivity and designing new applications. The placement of the chlorine atom on the alpha-carbon (the carbon atom directly attached to the sulfonyl group) is expected to significantly influence its chemical behavior compared to the more commonly studied 2-chloro isomer.
Future mechanistic studies are anticipated to explore:
Nucleophilic Substitution: Investigating the kinetics and pathways of substitution reactions at the α-carbon. The strong electron-withdrawing nature of the adjacent sulfonyl group will impact the reaction mechanism, and detailed studies will be needed to elucidate whether pathways are predominantly S_N1-like or S_N2-like under various conditions.
Hydrolysis and Solvolysis: Detailed kinetic and product analysis studies, similar to those performed on related sulfonyl chlorides, can reveal the stability of the compound in different solvent systems and the potential for intermediate formation. oiccpress.com For instance, understanding the hydrolysis mechanism is critical for predicting its environmental fate and persistence.
Formation of Intermediates: Research into whether reactions proceed via intermediates like sulfenes, which can be generated from alkanesulfonyl halides, would provide deeper insight into the reactivity of the 1-chloroethanesulfonyl group.
These in-depth studies will be foundational for harnessing the unique reactivity of this molecule in targeted organic synthesis.
Advancements in Environmental Remediation Strategies for Chlorinated Sulfonic Acid Contaminants
The presence of halogenated sulfonic acids in the environment is a growing concern, as they have been identified as a class of disinfection byproducts (DBPs) in drinking water. nih.govnih.gov Although specific studies on the environmental impact of 1-chloroethanesulfonic acid are scarce, research into the broader class of chlorinated and sulfonated compounds is highly relevant.
Emerging research avenues in environmental remediation that could be applied to these contaminants include:
Advanced Oxidation Processes (AOPs): These technologies utilize highly reactive species like hydroxyl radicals to break down persistent organic pollutants into less harmful substances.
Bioremediation: The use of microorganisms to degrade chlorinated organic compounds is a cost-effective and environmentally friendly approach. copernicus.org Future work could involve identifying or engineering microbes capable of cleaving the carbon-chlorine and carbon-sulfur bonds in chloroethanesulfonic acids.
In Situ Chemical Reduction (ISCR): This technique involves injecting chemical reductants, such as zero-valent iron (ZVI), into contaminated areas to transform contaminants into less toxic forms. nih.gov
Developing effective remediation strategies will be crucial for addressing potential contamination from industrial use or environmental formation of these compounds.
Exploration of New Catalytic Roles and Material Science Applications for Chloroethanesulfonic Acid Derivatives
While industrial applications of 1-chloroethanesulfonic acid are not widespread, its use as a sulfoethylating agent for modifying biopolymers like D-xylan has been reported. researchgate.netresearchgate.net This demonstrates its potential as a reagent for introducing the sulfonate functional group to create materials with new properties.
Future research is poised to explore broader applications in catalysis and material science:
Solid Acid Catalysts: Sulfonic acid groups are the active sites in many solid acid catalysts. Derivatives of 1-chloroethanesulfonic acid could serve as precursors for novel heterogeneous catalysts. For example, they could be grafted onto substrates like silica (B1680970) or magnetic nanoparticles to create recoverable and reusable catalysts for organic reactions such as esterifications and multi-component reactions. mdpi.com
Functional Polymers and Ionic Liquids: The reactivity of the chloro-substituted carbon provides a handle for further chemical modification, allowing for the synthesis of specialized monomers for functional polymers or the creation of task-specific ionic liquids with unique catalytic or solvent properties. researchgate.netscielo.br
Biomaterial Modification: Building on its known use with xylans, 1-chloroethanesulfonic acid could be used to modify other polysaccharides or biopolymers to create materials with enhanced water solubility, biocompatibility, or specific binding properties for biomedical applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-chloro-ethanesulfonic acid, and how can purity and structural integrity be validated experimentally?
- Methodology : Sulfonation of chloroethane derivatives using sulfuric acid or sulfonating agents under controlled temperature (e.g., 40–60°C) is a common approach. Post-synthesis, validate purity via ¹H/¹³C NMR to confirm sulfonic acid group incorporation and absence of unreacted precursors. Use HPLC with UV detection (λ = 210–230 nm) to quantify purity. Cross-reference spectral data with literature or databases like Reaxys .
- Key Considerations : Optimize reaction stoichiometry to minimize byproducts like sulfones or chlorinated impurities. Include internal standards (e.g., deuterated solvents) for NMR quantification .
Q. How should researchers design experiments to assess the stability of 1-chloro-ethanesulfonic acid under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via ion chromatography (for sulfate/sulfonic acid byproducts) and mass spectrometry (for structural breakdown). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
- Key Considerations : Include controls (e.g., ethanesulfonic acid without the chloro-substituent) to isolate the effect of the chlorine group on stability .
Q. What spectroscopic techniques are most effective for characterizing novel 1-chloro-ethanesulfonic acid derivatives?
- Methodology : Use FT-IR to identify sulfonic acid S=O stretches (~1350–1200 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves coupling patterns and substituent positions .
- Key Considerations : For ambiguous signals, compare with computational models (e.g., DFT-based spectral simulations) .
Advanced Research Questions
Q. What reaction mechanisms explain the catalytic role of 1-chloro-ethanesulfonic acid in esterification and alkylation reactions?
- Methodology : Probe mechanisms via kinetic isotope effects (KIE) and in situ IR spectroscopy to track proton transfer steps. Computational studies (e.g., DFT ) can model transition states, particularly the role of the chlorine atom in stabilizing intermediates. Compare catalytic efficiency with non-chlorinated analogs to isolate electronic effects .
- Data Contradictions : Discrepancies in reported rate constants may arise from solvent polarity or substrate-specific interactions. Replicate studies in standardized solvents (e.g., DMSO/water mixtures) to resolve inconsistencies .
Q. How can structure-activity relationships (SARs) guide the design of 1-chloro-ethanesulfonic acid derivatives for antimicrobial applications?
- Methodology : Synthesize derivatives with varied substituents (e.g., alkyl chains, aryl groups) and test against Gram-positive/negative bacteria (e.g., Staphylococcus lentus, Escherichia coli). Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs). Correlate activity with logP values and Hammett σ constants to assess hydrophobicity/electronic effects .
- Advanced Analysis : Employ molecular docking to predict interactions with microbial enzymes (e.g., dihydrofolate reductase) and validate via site-directed mutagenesis .
Q. What methodologies resolve contradictions in literature data on the reactivity of 1-chloro-ethanesulfonic acid with alkenes or aromatic systems?
- Methodology : Re-evaluate conflicting studies by standardizing reaction conditions (e.g., solvent, catalyst loading). Use GC-MS to track intermediate formation and stopped-flow kinetics to capture fast reaction steps. Publish raw datasets and computational workflows to enable third-party validation .
- Case Study : If one study reports electrophilic substitution while another suggests radical pathways, use radical traps (e.g., TEMPO) and EPR spectroscopy to detect transient species .
Methodological Best Practices
- Literature Review : Use curated databases (e.g., SciFinder, Reaxys) to filter peer-reviewed studies and patents. Limit searches to "sulfonic acid derivatives" and "chlorinated organics" for precision .
- Data Presentation : Include raw spectra, chromatograms, and statistical analyses (e.g., error bars, p-values) in supplementary materials. Reference experimental protocols from Beilstein Journal guidelines for reproducibility .
- Safety Protocols : While occupational exposure limits for 1-chloro-ethanesulfonic acid are unestablished, adopt hazard controls from analogous chlorosulfonates (e.g., fume hoods, PPE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
